MCL 0020

Description

Historical Context of Melanocortin Receptor Antagonist Discovery and Development

The understanding of the melanocortin system and its receptors has evolved over decades. Early research identified melanocortin peptides, such as alpha-melanocyte-stimulating hormone (α-MSH) and adrenocorticotropic hormone (ACTH), derived from the pro-opiomelanocortin (POMC) precursor, as key signaling molecules. nih.govresearchgate.netoup.commdpi.comnih.gov The subsequent cloning of the five melanocortin receptor subtypes (MC1R to MC5R) provided molecular targets for drug discovery. nih.govresearchgate.netoup.commdpi.comnih.govcreative-peptides.comeurofinsdiscovery.comfrontiersin.orgoup.comglpbio.comnih.govwikipedia.org

The discovery of endogenous antagonists, such as Agouti and Agouti-related peptide (AgRP), which primarily inhibit MC3R and MC4R, highlighted the potential for modulating this system with blocking agents. oup.comnih.govnih.govwikipedia.org This spurred the development of synthetic antagonists to serve as pharmacological probes and potential therapeutic leads. Early synthetic antagonists, such as SHU9119, provided initial insights into the effects of blocking melanocortin receptors, although they often lacked high selectivity across subtypes. mdpi.comnih.gov The ongoing effort to develop more potent and selective ligands led to the synthesis and characterization of compounds like MCL 0020.

Significance of this compound as a Pharmacological Research Tool

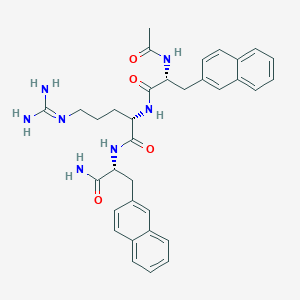

This compound is recognized as a potent and selective antagonist of the melanocortin MC4 receptor. rndsystems.combio-techne.commedchemexpress.comtocris.comtargetmol.comtargetmol.com Its chemical structure is a synthetic tripeptide, Ac-D-2Nal-Arg-2Nal-NH2, where 2-Nal represents 3-(2-naphthyl)-L-alanine and D-2-Nal represents 3-(2-naphthyl)-D-alanine. creative-peptides.comrndsystems.com This specific structure contributes to its high affinity for the MC4 receptor and negligible affinity for other subtypes like MC1 and MC3. creative-peptides.comrndsystems.combio-techne.comtocris.comtargetmol.comtargetmol.com

The selectivity of this compound makes it a valuable tool for researchers investigating the specific roles of the MC4 receptor in various physiological and behavioral processes. By selectively blocking MC4R activity, researchers can delineate the contributions of this particular receptor subtype within the broader melanocortin system, differentiating its effects from those mediated by other melanocortin receptors.

Overview of the Central Melanocortin System and Receptor Subtypes (MC1-MC5)

The central melanocortin system, primarily located in the hypothalamus, is crucial for regulating energy balance, appetite, and other functions. oup.comcreative-peptides.comoup.comglpbio.comnih.gov The system involves POMC-derived peptides, which act as agonists, and endogenous antagonists like AgRP. nih.govresearchgate.netoup.commdpi.comnih.govnih.gov These ligands interact with five known melanocortin receptor subtypes: MC1R, MC2R, MC3R, MC4R, and MC5R. nih.govresearchgate.netoup.commdpi.comnih.govcreative-peptides.comeurofinsdiscovery.comfrontiersin.orgoup.comglpbio.comnih.govwikipedia.org

Each receptor subtype exhibits a distinct tissue distribution and plays different physiological roles:

MC1R: Primarily found in melanocytes and involved in pigmentation. eurofinsdiscovery.comfrontiersin.orgoup.comglpbio.comnih.govwikipedia.org

MC2R: Primarily expressed in the adrenal cortex and is the receptor for ACTH, regulating glucocorticoid synthesis and release. eurofinsdiscovery.comfrontiersin.orgoup.comglpbio.comnih.govwikipedia.org

MC3R: Found in various brain regions (including the hypothalamus) and peripheral tissues, implicated in energy homeostasis, inflammation, and potentially sexual function. creative-peptides.comeurofinsdiscovery.comfrontiersin.orgoup.comglpbio.comnih.govwikipedia.org

MC4R: Predominantly located in the brain, particularly the hypothalamus, and is a key mediator of energy balance, food intake, and also involved in stress-related behaviors and sexual function. oup.comcreative-peptides.comeurofinsdiscovery.comfrontiersin.orgoup.comglpbio.comnih.govwikipedia.org Mutations in MC4R are a common cause of monogenic obesity. oup.comnih.govwikipedia.org

MC5R: Found in exocrine glands and potentially involved in sebaceous gland function and immunological responses. eurofinsdiscovery.comfrontiersin.orgoup.comglpbio.comnih.govwikipedia.org

This compound's focus on the MC4 receptor allows researchers to isolate and study the specific contributions of this subtype within this complex signaling network.

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N7O4/c1-21(42)39-30(20-23-13-15-25-8-3-5-10-27(25)18-23)33(45)40-28(11-6-16-38-34(36)37)32(44)41-29(31(35)43)19-22-12-14-24-7-2-4-9-26(24)17-22/h2-5,7-10,12-15,17-18,28-30H,6,11,16,19-20H2,1H3,(H2,35,43)(H,39,42)(H,40,45)(H,41,44)(H4,36,37,38)/t28-,29+,30+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFLYSMWSRRMRO-FRXPANAUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CC3=CC4=CC=CC=C4C=C3)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801133238 | |

| Record name | D-Alaninamide, N-acetyl-3-(2-naphthalenyl)-D-alanyl-L-arginyl-3-(2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801133238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475498-27-2 | |

| Record name | D-Alaninamide, N-acetyl-3-(2-naphthalenyl)-D-alanyl-L-arginyl-3-(2-naphthalenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475498-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Alaninamide, N-acetyl-3-(2-naphthalenyl)-D-alanyl-L-arginyl-3-(2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801133238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Pharmacology and Receptor Interaction of Mcl 0020

Characterization of Melanocortin Receptor Subtype Selectivity and Potency

MCL 0020 demonstrates high affinity and potency for the melanocortin-4 receptor, while exhibiting significantly lower affinities for other melanocortin receptor subtypes, specifically MC1 and MC3. creative-peptides.comtocris.comprobechem.combio-techne.comrndsystems.comtargetmol.com This selectivity is a key characteristic of its pharmacological profile.

MC4 Receptor Antagonism and Inverse Agonism

This compound functions as a potent and selective antagonist of the melanocortin MC4 receptor. creative-peptides.comtocris.combio-techne.comrndsystems.comtargetmol.commedchemexpress.cn Further research has also identified this compound as a selective inverse agonist of MC4R. probechem.comtargetmol.com At the Gs-cAMP signaling pathway, this compound acts as an inverse agonist. nih.gov Interestingly, studies have shown that this compound can act as an agonist for the ERK1/2 signaling cascade in both wild-type and certain constitutively active mutant MC4 receptors. nih.gov

Comparative Affinity Profiling for MC1 and MC3 Receptors

This compound exhibits negligible affinities for the MC1 and MC3 receptors, highlighting its selectivity for the MC4 subtype. creative-peptides.comprobechem.com Quantitative data on the affinity of this compound for these receptors is available through IC50 values determined in binding or functional assays.

| Receptor Subtype | IC50 (nM) | Source |

| MC4 | 11.6 | creative-peptides.comprobechem.com |

| MC4 | 11.63 | tocris.combio-techne.comrndsystems.comtargetmol.commedchemexpress.cn |

| MC3 | 1115 | tocris.combio-techne.comrndsystems.comtargetmol.com |

| MC1 | > 10,000 | tocris.combio-techne.comrndsystems.comtargetmol.com |

These values demonstrate a significantly higher potency of this compound at the MC4 receptor compared to MC1 and MC3 receptors.

Ligand-Receptor Binding Dynamics and Equilibrium Constants

The binding interaction of this compound with the MC4 receptor is characterized by its high affinity, as indicated by the low IC50 values reported in various studies, ranging from 11.6 nM to 11.63 nM. creative-peptides.comtocris.comprobechem.combio-techne.comrndsystems.comtargetmol.commedchemexpress.cn These values represent the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand (such as [125I][N1e4, D-Phe7]α-MSH) to MC4 receptors, typically expressed in cell membranes like those from COS-1 cells transfected with the MC4 receptor. medchemexpress.cn While these IC50 values provide a measure of the compound's potency in inhibiting ligand binding, detailed kinetic parameters or equilibrium dissociation constants (Kd) specifically for this compound binding to melanocortin receptors were not explicitly available in the provided search results.

Downstream Signaling Pathway Modulation by this compound

The primary signaling pathway associated with activated melanocortin-4 receptors is the Gs-coupled adenylyl cyclase pathway, leading to increased intracellular cyclic AMP (cAMP) levels. nih.govnih.govwikipedia.org As an antagonist and inverse agonist of MC4R, this compound modulates this downstream signaling cascade.

Attenuation of Alpha-Melanocyte-Stimulating Hormone (α-MSH)-Induced Cyclic AMP (cAMP) Release

This compound has been shown to significantly attenuate the release of cAMP induced by alpha-melanocyte-stimulating hormone (α-MSH) in cellular systems expressing the MC4 receptor, such as COS-1 cells. creative-peptides.commedchemexpress.cn This demonstrates its ability to block the agonistic effects of α-MSH on MC4R-mediated cAMP production.

Analysis of Basal Cyclic AMP Levels in Cellular Systems

Studies have indicated that this compound does not affect basal cAMP levels in cellular systems. creative-peptides.com However, its classification as an inverse agonist at the Gs-cAMP pathway nih.gov suggests it can suppress the constitutive activity of the MC4 receptor, which refers to the receptor's ability to signal in the absence of an agonist and can contribute to basal signaling levels. The observation that this compound does not affect basal cAMP levels in a specific experimental context creative-peptides.com may depend on the level of constitutive activity present in that system.

Preclinical in Vitro and in Vivo Pharmacological Investigations of Mcl 0020

Cellular Mechanisms of Action in Receptor-Expressing Cell Lines

Preclinical studies have focused on the interaction of MCL 0020 with melanocortin receptors, primarily utilizing in vitro cell systems to characterize its binding affinity and functional activity.

This compound demonstrates high affinity for the MC4 receptor, with reported IC50 values around 11.6 nM or 11.63 nM. wikipedia.orgguidetopharmacology.orgnih.govcenmed.comtocris.comidrblab.net Crucially, it exhibits negligible affinities for the melanocortin MC1 and MC3 receptors, indicating a significant selectivity profile for the MC4 subtype. wikipedia.orgnih.govcenmed.comtocris.com This selectivity is potentially influenced by its structural features, such as the elimination of the imidazole (B134444) moiety present in the histidine residue of related peptides like the HFRW peptide. wikipedia.org

Application of COS-1 Cell Systems for Functional Assays

COS-1 cells, a commonly used cell line for expressing recombinant receptors, have been instrumental in functional assays investigating this compound's activity at the MC4 receptor. Studies using COS-1 cells expressing the MC4 receptor have shown that this compound significantly attenuates the release of cyclic adenosine (B11128) monophosphate (cAMP) induced by alpha-melanocyte-stimulating hormone (α-MSH), an endogenous MC4 receptor agonist. wikipedia.org This antagonistic effect is observed without this compound affecting basal cAMP levels in these cells. wikipedia.org Furthermore, this compound has been shown to inhibit the binding of the radiolabeled ligand [125I][N1e4, D-Phe7]α-MSH to membranes prepared from COS-1 cells expressing the MC4 receptor, with an IC50 value consistent with its binding affinity. guidetopharmacology.org

These in vitro findings highlight this compound's direct interaction with the MC4 receptor and its ability to block the downstream signaling cascade initiated by agonist binding.

Table 1: this compound Receptor Binding Affinity

| Receptor Subtype | IC50 (nM) |

| MC4 | 11.6 - 11.63 wikipedia.orgguidetopharmacology.orgnih.govcenmed.comtocris.comidrblab.net |

| MC3 | 1115 cenmed.comtocris.com |

| MC1 | > 10000 cenmed.comtocris.com |

Behavioral Pharmacology and Neurobiological Impact in Animal Models

Beyond its cellular activity, this compound has been evaluated in various rodent models to understand its effects on behavior, particularly those related to stress and feeding, suggesting a neurobiological impact mediated through the melanocortinergic system. wikipedia.org The brain melanocortinergic system, and specifically the MC4 receptor, is implicated in the regulation of stress-related behaviors and disorders. wikipedia.org Melanocortins themselves have been shown to potentially exert anxiogenic-like effects. wikipedia.org

Modulation of Stress-Related Behaviors in Rodents

This compound has demonstrated anti-stress and anxiolytic-like activities in rodent models. wikipedia.org This modulation of stress-related behaviors points to the involvement of the melanocortin system in these responses and the potential therapeutic relevance of MC4 receptor antagonism. wikipedia.org

Studies have assessed the ability of this compound to counteract stress-induced behavioral changes, including those elicited by swim stress. This compound has been shown to attenuate swim stress-induced anxiogenic-like behavior in mice. guidetopharmacology.orgwikipedia.orgwikipedia.org

The light/dark exploration test is a standard behavioral paradigm used to assess anxiety-related behavior in rodents, based on their innate aversion to brightly lit open spaces and their exploratory drive. zhanggroup.orguwm.edu.plnucleos.com In this test, the amount of time spent in the light compartment and the number of transitions between the light and dark compartments are typically measured as indices of anxiety. uwm.edu.plnucleos.com this compound has been shown to significantly prevent the reduction in the time spent in the light area induced by swim stress in the mouse light/dark exploration test. wikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgzhanggroup.org This finding supports the anxiolytic-like activity of this compound in a stress-sensitive context.

Assessment of Swim Stress-Induced Anxiogenic-Like Responses

Regulation of Appetitive and Feeding Behaviors

The melanocortin MC4 receptor is also recognized for its role in the central regulation of feeding behavior and energy expenditure. wikipedia.orgsigmaaldrich.com Investigations into this compound have explored its impact on appetite and feeding. This compound has been found to significantly reverse stress-induced anorexia in rats. guidetopharmacology.orgnih.govcenmed.comtocris.comwikipedia.org Furthermore, it attenuates anorexia induced by restraint stress without affecting food intake in free-feeding animals. guidetopharmacology.orgcenmed.comtocris.com These results suggest that this compound, as an MC4 receptor antagonist, can influence feeding behaviors, particularly those altered by stress.

Table 2: Summary of this compound In Vivo Effects in Rodents

| Behavioral Model / Condition | This compound Effect |

| Swim Stress (Anxiogenic-Like Behavior) | Attenuates guidetopharmacology.orgwikipedia.orgwikipedia.org |

| Swim Stress (Light/Dark Test: Time in Light) | Significantly prevents reduction wikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgzhanggroup.org |

| Stress-Induced Anorexia | Significantly reverses guidetopharmacology.orgnih.govcenmed.comtocris.comwikipedia.org |

| Restraint Stress-Induced Anorexia | Attenuates (without affecting free feeding) guidetopharmacology.orgcenmed.comtocris.com |

Effects on Stress-Induced Anorexia Phenomena

Preclinical studies have indicated that this compound significantly reverses stress-induced anorexia in rats tocris.com. This suggests a potential role for the melanocortin system, and specifically the MC4 receptor, in mediating the reduction of food intake observed under stressful conditions.

Evaluation of Impact on Basal Food Intake and Energy Homeostasis

Investigations into the effects of this compound on basal food intake in free-feeding rats have shown no significant impact tocris.com. This finding suggests that while this compound can counteract stress-induced reductions in feeding, it does not appear to alter normal food consumption patterns under non-stressful conditions. Research findings specifically detailing the impact of this compound on broader aspects of energy homeostasis beyond food intake were not available in the examined literature.

Characterization of Anxiolytic-Like Phenotypes

In addition to its effects on feeding, this compound has also exhibited anxiolytic-like activity in vivo tocris.com. This suggests that modulation of the melanocortin system by compounds like this compound may influence anxiety-related behaviors.

Cross-Species Pharmacological Comparisons

Research into the pharmacological profile of this compound has included comparisons across different species or models to understand the conservation of its effects.

Investigations in Avian Models for Central Nervous System Research

Information specifically detailing investigations of this compound in avian models for central nervous system research was not found in the literature examined.

Interactions with Central Serotonergic Systems in Behavioral Regulation

While central serotonergic systems are known to be involved in behavioral regulation, including stress-induced anorexia nih.gov, specific research findings detailing the direct interactions of this compound with these systems in the context of behavioral regulation were not available in the examined literature.

Chemical Synthesis and Analog Generation Strategies for Mcl 0020

Methodologies for Tripeptide Synthesis and Solid-Phase Peptide Synthesis Techniques

Tripeptide synthesis, the formation of a peptide chain consisting of three amino acids, is commonly achieved using both solution-phase and solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely adopted method for creating peptides by sequentially adding amino acids to a growing chain anchored on an insoluble solid support, such as a resin. bachem.com This technique allows for efficient and scalable synthesis, simplifying purification as the peptide remains attached to the solid phase throughout the process, facilitating the removal of by-products and truncated sequences through simple filtration and washing steps. bachem.comcsic.es

The general scheme of SPPS involves repetitive cycles of Nα-protecting group cleavage, washing steps, coupling of a protected amino acid, and further washing steps. bachem.com The growing peptide chain is bound to the insoluble support, enabling the removal of excess reagents and soluble by-products by filtration. bachem.com While acidolytic cleavage from the resin is a common method to release the peptide at the end of the synthesis, other cleavage strategies using nucleophiles or photolysis are also employed depending on the resin and protecting groups used. bachem.com Fmoc/tBu chemistry is a preferred SPPS strategy due to its milder conditions compared to Boc/Benzyl chemistry. csic.esgoogle.com

Incorporation of Non-Canonical Amino Acids (e.g., 3-(2-naphthyl)-L-alanine and D-alanine Derivatives)

The structure of MCL 0020 includes non-canonical amino acids: D-3-(2-naphthyl)-alanine (D-2Nal) and 3-(2-naphthyl)-L-alanine (2Nal). rndsystems.comcreative-peptides.com The incorporation of such non-canonical amino acids is a crucial aspect of synthesizing peptide analogs with altered properties, such as enhanced stability, modified biological activity, or improved pharmacokinetic profiles. frontiersin.orggoogle.com

3-(2-naphthyl)-L-alanine (2-Nal) is a synthetic amino acid derivative used as a building block in peptide synthesis. chemimpex.comfishersci.dk Its naphthyl group can enhance the stability and solubility of peptides. chemimpex.com Synthesis of 3-(2-naphthyl)-L-alanine can be achieved through various methods, including chemo-enzymatic approaches utilizing aminotransferases. researchgate.net For instance, a hyper-thermostable aminotransferase from Thermococcus profundus has been used to synthesize 3-(2-naphthyl)-L-alanine by transamination between its corresponding α-keto acid, 3-(2-naphthyl)pyruvate, and L-glutamate. researchgate.net

The incorporation of D-amino acids, such as D-alanine derivatives or the D-configuration of 2-Nal as seen in this compound, is also a common strategy in peptide synthesis to introduce specific structural constraints or modify metabolic stability. google.com D-amino acids can be synthesized through chemical or enzymatic methods. mdpi.comnih.gov Enzymatic approaches, including those using alanine (B10760859) racemase or D-amino acid transaminase, can be employed for the synthesis of D-alanine and its derivatives. mdpi.comnih.govfrontiersin.org For example, D-phenylalanine derivatives have been synthesized with high enantiomeric excess using enzymatic methods. mdpi.com Boc-beta-t-butyl-D-alanine is an example of a protected D-alanine derivative used as an intermediate in peptide synthesis. medchemexpress.com The use of azide-derivatized D-alanine derivatives has also been explored in peptide synthesis, particularly in conjunction with click chemistry. baseclick.eu

During SPPS, protected forms of these non-canonical amino acids, such as Fmoc-protected 3-(2-naphthyl)-L-alanine, are used to allow for selective coupling and deprotection steps. chemimpex.com

Advanced Purification and Spectroscopic Characterization of Synthetic Peptides

Following synthesis, synthetic peptides require rigorous purification and characterization to ensure their identity, purity, and structural integrity. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a standard technique for the purification of synthetic peptides, separating them based on their hydrophobicity. lcms.cz

Spectroscopic characterization techniques are essential for confirming the structure and purity of the synthesized peptide. These techniques include:

Mass Spectrometry (MS): Provides information on the molecular weight of the peptide and helps identify impurities or truncated sequences. lcms.cz High-resolution mass spectrometry (HRMS) offers increased accuracy in mass determination. lcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure and conformation of the peptide, including the identity and connectivity of amino acids and the presence of protecting groups or modifications. aip.orgrsc.orgnih.gov 1H NMR is commonly used for this purpose. aip.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used to quantify peptides containing aromatic amino acids (like 2-Nal in this compound) and to monitor reactions or assess purity. aip.orguniroma1.it

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the peptide and can be used to confirm the formation of peptide bonds. aip.org

Other characterization methods may include elemental analysis and techniques to assess enantiomeric purity, especially for peptides incorporating D-amino acids. aip.org Impurity profiling using techniques like LC-HRMS is crucial for identifying and quantifying process-related and product-related impurities in synthetic peptides, which is important for regulatory compliance and ensuring the quality of the final product. lcms.cz

Computational and in Silico Approaches in Mcl 0020 Research

Molecular Docking Studies and Ligand-Receptor Interaction Modeling

Specific research findings detailing molecular docking studies or ligand-receptor interaction modeling performed with MCL 0020 and the MC4 receptor were not identified in the search results.

Pharmacophore Elucidation for MC4 Receptor Antagonism

Information regarding the specific pharmacophore model elucidated for this compound's activity as an MC4 receptor antagonist was not found in the search results.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Research findings from Quantitative Structure-Activity Relationship (QSAR) analysis or predictive modeling studies that include this compound were not present in the search results.

Future Directions and Emerging Research Perspectives

Development of Next-Generation Melanocortin Receptor Chemical Probes

The development of highly selective and potent chemical probes is crucial for dissecting the precise roles of individual melanocortin receptor subtypes, including MC4R. While MCL 0020 is a known selective MC4R antagonist, future research may focus on utilizing its structural framework as a basis for designing and synthesizing novel compounds with improved properties. This could involve modifications to enhance potency, refine selectivity against other melanocortin receptors (MC1R, MC2R, MC3R, MC5R), or introduce features that allow for conditional activation or inhibition (e.g., photo-switchable ligands).

Future studies in this area could involve structure-activity relationship (SAR) studies, building upon the known structure of this compound (C34H39N7O4) cenmed.com. Techniques such as combinatorial chemistry and rational drug design, guided by computational modeling of this compound binding to the MC4 receptor, could yield libraries of analogs. These new probes would then be characterized using in vitro binding assays and functional assays (e.g., cAMP accumulation, calcium mobilization) to determine their affinity and efficacy at MC4R and other melanocortin receptors. The aim would be to develop probes with superior pharmacological profiles, potentially offering greater temporal and spatial control over MC4R modulation in experimental systems.

Elucidation of Novel MC4 Receptor Signaling Pathways and Interactomes

While MC4R is primarily known to couple to Gs proteins, leading to adenylyl cyclase activation and increased cAMP levels, emerging research indicates that GPCRs can engage multiple signaling pathways and interact with a variety of intracellular proteins glpbio.commdpi.com. Future research utilizing this compound could focus on uncovering these less-explored aspects of MC4R signaling and identifying novel protein partners that constitute its interactome.

Using this compound as a tool to block endogenous MC4R activity, researchers could investigate signaling cascades beyond the canonical Gs-cAMP pathway. This might involve examining the involvement of Gq/11, Gi/o, or β-arrestin pathways in specific cellular contexts or in response to different stimuli. glpbio.commdpi.com Techniques such as phosphoproteomics and activity-based protein profiling could be employed to identify downstream effectors and signaling nodes influenced by MC4R antagonism with this compound. Furthermore, proximity ligation assays or co-immunoprecipitation coupled with mass spectrometry could be used to map the protein interactome of MC4R, potentially revealing novel regulatory proteins or scaffolding complexes whose interaction is modulated by antagonist binding. mdpi.com Data generated from such studies could include lists of differentially phosphorylated proteins or identified protein interaction partners under various conditions, providing a more comprehensive understanding of MC4R signal transduction.

Exploration of this compound's Modulatory Role in Complex Neurobiological Systems Beyond Known Applications

This compound has been instrumental in studying MC4R's role in stress-induced anorexia and anxiety tocris.combio-techne.com. However, the MC4 receptor is widely expressed in the central nervous system and implicated in a broader range of functions, including energy homeostasis, reward processing, and various complex behaviors glpbio.combiorxiv.orggenecards.orgnih.gov. Future research could leverage this compound to explore the modulatory role of MC4R in neurobiological systems beyond these established areas.

This could involve investigating the effects of this compound in models of other neurological or psychiatric conditions where MC4R is hypothesized to play a role, such as depression, addiction, or cognitive disorders. frontiersin.org Studies might utilize behavioral assays to assess the impact of this compound on learning, memory, social interaction, or motivated behaviors. Furthermore, electrophysiological recordings or in vivo imaging techniques could be employed to understand how MC4R antagonism with this compound affects neuronal activity and circuit function in specific brain regions. For example, given the co-expression of MC4R with dopamine (B1211576) 1 receptors in the ventral striatum and their potential involvement in instrumental learning, this compound could be used to further dissect the role of MC4R in these circuits. nih.gov Research could also extend to exploring the interaction between the melanocortin system and other neuropeptide or neurotransmitter systems, using this compound to perturb MC4R signaling and observe the downstream effects on other pathways.

Integration with Advanced Omics Technologies for Systems-Level Understanding of Melanocortin Biology

A comprehensive understanding of melanocortin biology requires integrating knowledge across multiple molecular layers. Future research involving this compound is likely to incorporate advanced omics technologies to gain a systems-level perspective on how MC4R antagonism impacts cellular and physiological processes. biotechdelft.commetabolomics.sezhaolab.orgbenthambooks.com

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question when applying MCL 0020 to complex datasets?

- Methodological Approach:

- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and significance of the question .

- Example: "How does parameter selection in this compound influence the identification of protein interaction clusters in noisy genomic datasets?"

- Ensure the question is specific (e.g., targeting a defined biological pathway) and researchable (e.g., leveraging publicly available protein interaction databases) .

Q. What experimental design considerations are critical for ensuring reproducibility in this compound-based studies?

- Key Steps:

- Document all parameters (e.g., inflation values, matrix normalization methods) and software versions used in the MCL implementation .

- Include negative controls (e.g., randomized graphs) to validate clustering specificity .

- Provide raw data and code in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in cluster assignments generated by this compound across heterogeneous datasets?

- Analytical Framework:

- Perform sensitivity analysis by varying inflation parameters and comparing cluster stability metrics (e.g., Jaccard similarity scores) .

- Integrate ensemble clustering methods to reconcile divergent results, using consensus matrices to identify robust clusters .

- Statistically validate clusters via bootstrapping or permutation tests to assess significance .

Q. What advanced strategies optimize this compound for high-dimensional, sparse biological networks (e.g., single-cell RNA-seq data)?

- Methodology:

- Preprocess data using dimensionality reduction (e.g., PCA or UMAP) to mitigate the "curse of dimensionality" .

- Modify the MCL algorithm to handle weighted edges, incorporating gene co-expression metrics as edge weights .

- Validate clusters functionally using gene ontology (GO) enrichment analysis or pathway activation scores .

Q. How can researchers quantify the impact of edge-pruning thresholds on this compound’s performance in social network analysis?

- Approach:

- Conduct grid search experiments to test threshold ranges, measuring outcomes like modularity or cluster coherence .

- Compare MCL-derived communities with ground-truth labels (if available) using metrics like normalized mutual information (NMI) .

- Visualize trade-offs between computational efficiency and accuracy using ROC curves or precision-recall plots .

Methodological Best Practices

Q. What statistical validation methods are essential for interpreting this compound results in peer-reviewed studies?

- Recommendations:

- Apply multiple hypothesis testing corrections (e.g., Benjamini-Hochberg) when evaluating cluster-specific biomarkers .

- Report effect sizes (e.g., Cohen’s d) for differences between clusters in downstream analyses (e.g., survival outcomes in oncology) .

- Use cross-validation to ensure generalizability, especially in small-sample studies .

Q. How should researchers handle missing or incomplete data in graphs processed by this compound?

- Solutions:

- Impute missing edges using network inference tools (e.g., Bayesian networks or mutual information estimators) .

- Annotate gaps transparently in results and discuss their potential impact on cluster validity .

- Perform robustness checks by iteratively removing nodes/edges and assessing clustering consistency .

Ethical and Reporting Standards

Q. What ethical guidelines apply when using this compound in human genomics research?

- Compliance Measures:

- De-identify patient data rigorously and obtain institutional review board (IRB) approval before analysis .

- Avoid overinterpreting clusters as causal biological entities without experimental validation .

- Cite public datasets (e.g., TCGA, GEO) according to their reuse policies .

Q. How can researchers ensure adherence to journal-specific formatting when publishing this compound findings?

- Guidelines:

- Structure manuscripts to separate Results (raw clustering outputs) from Discussion (biological/technical implications) .

- Deposit matrices and scripts in repositories like Zenodo or GitHub, citing DOIs in the Methods section .

- Follow IUPAC naming conventions for chemical compounds in interdisciplinary studies .

Tables: Key Parameters in this compound Workflows

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.